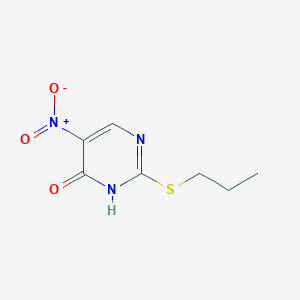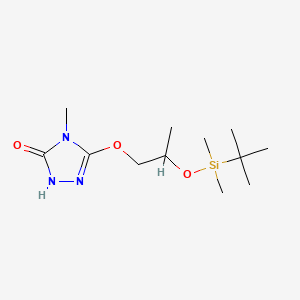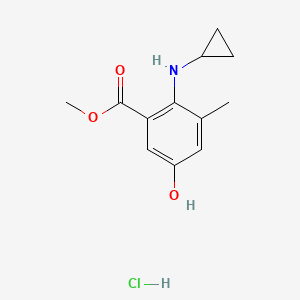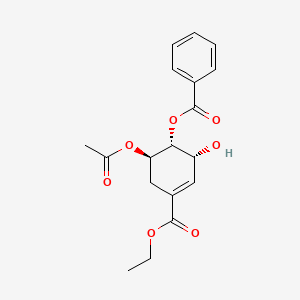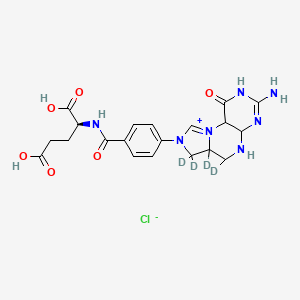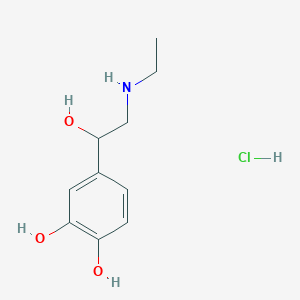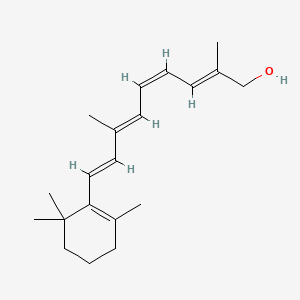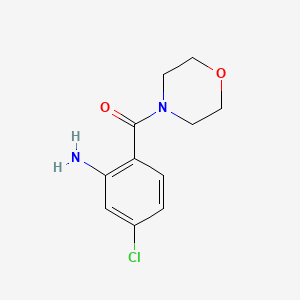
(2-Amino-4-chloro-phenyl)-morpholin-4-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-amino-4-chlorophenyl)-morpholin-4-ylmethanone:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-4-chlorophenyl)-morpholin-4-ylmethanone typically involves the following steps:
Bromination: : The starting material, 2-amino-4-chlorobenzene, undergoes bromination to introduce a bromine atom at the ortho position.
Nucleophilic Substitution: : The brominated compound is then reacted with morpholine in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
(2-amino-4-chlorophenyl)-morpholin-4-ylmethanone: can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group, resulting in the formation of 2-amino-4-chloro-3-nitrophenyl)-morpholin-4-ylmethanone .
Reduction: : The nitro group, if present, can be reduced to an amine group, yielding 2-amino-4-chloro-3-aminophenyl)-morpholin-4-ylmethanone .
Substitution: : The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups, to form different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Various nucleophiles, such as sodium hydroxide (NaOH) and alkyl halides, can be used for substitution reactions.
Major Products Formed
Oxidation: : Nitro derivatives
Reduction: : Amine derivatives
Substitution: : Hydroxyl or alkyl derivatives
Scientific Research Applications
(2-amino-4-chlorophenyl)-morpholin-4-ylmethanone: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.
Biology: : The compound may exhibit biological activity, such as antimicrobial or antifungal properties.
Medicine: : It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infections or inflammatory conditions.
Industry: : It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-amino-4-chlorophenyl)-morpholin-4-ylmethanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
(2-amino-4-chlorophenyl)-morpholin-4-ylmethanone: can be compared with other similar compounds, such as 2-amino-4-chlorophenyl)-morpholin-4-ylmethanol and 2-amino-4-chlorophenyl)-morpholin-4-ylmethane . These compounds differ in their functional groups and may exhibit different chemical and biological properties. The uniqueness of (2-amino-4-chlorophenyl)-morpholin-4-ylmethanone lies in its specific combination of functional groups, which can influence its reactivity and biological activity.
List of Similar Compounds
2-amino-4-chlorophenyl)-morpholin-4-ylmethanol
2-amino-4-chlorophenyl)-morpholin-4-ylmethane
2-amino-4-chlorophenyl)-morpholin-4-ylmethanone
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
(2-amino-4-chlorophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 |
InChI Key |
SHMSWAVVSXAJTM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


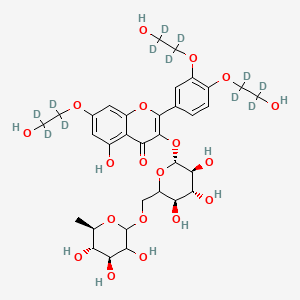
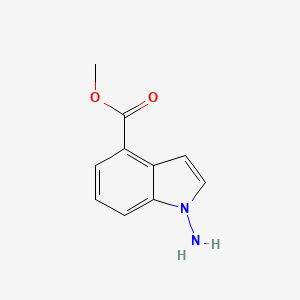
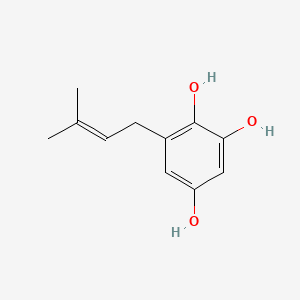
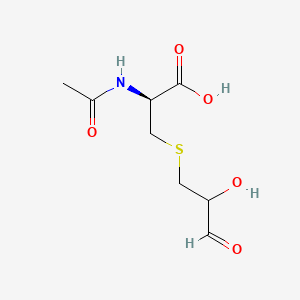
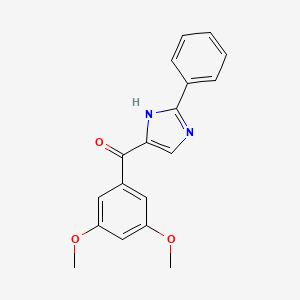
![trisodium;(2R,4S)-2-[(R)-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate](/img/structure/B15354230.png)
![n-Butyl-2-Methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B15354238.png)
